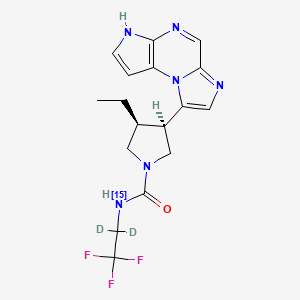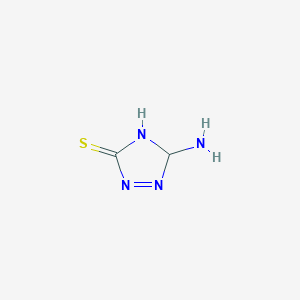
Upadacitinib-15N,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Upadacitinib-15N,d2, also known as ABT-494-15N,d2, is a deuterium-labeled version of Upadacitinib. It is a potent, orally active, and selective Janus kinase 1 (JAK1) inhibitor. This compound is primarily used in scientific research for studying various autoimmune disorders due to its high selectivity for JAK1 over JAK2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Upadacitinib-15N,d2 involves the incorporation of deuterium and nitrogen-15 isotopes into the Upadacitinib molecule. The process typically includes multiple steps of organic synthesis, where specific reaction conditions are meticulously controlled to ensure the correct isotopic labeling. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopic materials and ensure high purity and yield. The production methods are designed to be scalable and reproducible to meet the demands of scientific research .
Chemical Reactions Analysis
Types of Reactions
Upadacitinib-15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically controlled to maintain the stability of the isotopic labels .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Upadacitinib-15N,d2 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics and pharmacodynamics of Upadacitinib.
Biology: Helps in studying the biological pathways involving JAK1 and its role in various cellular processes.
Industry: Employed in the development of new therapeutic agents targeting JAK1.
Mechanism of Action
Upadacitinib-15N,d2 exerts its effects by selectively inhibiting Janus kinase 1 (JAK1). JAK1 is a key enzyme in the JAK-STAT signaling pathway, which is involved in the regulation of immune responses. By inhibiting JAK1, this compound prevents the phosphorylation and activation of downstream signaling proteins, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: Another JAK inhibitor but less selective for JAK1.
Baricitinib: A JAK inhibitor with selectivity for JAK1 and JAK2.
Filgotinib: A selective JAK1 inhibitor similar to Upadacitinib.
Uniqueness
Upadacitinib-15N,d2 is unique due to its high selectivity for JAK1 over JAK2, making it more effective in targeting specific immune pathways with fewer side effects. The incorporation of deuterium and nitrogen-15 isotopes also enhances its stability and allows for detailed metabolic studies .
Properties
Molecular Formula |
C17H19F3N6O |
|---|---|
Molecular Weight |
383.37 g/mol |
IUPAC Name |
(3S,4R)-N-(1,1-dideuterio-2,2,2-trifluoroethyl)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)pyrrolidine-1-(15N)carboxamide |
InChI |
InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1/i9D2,24+1 |
InChI Key |
WYQFJHHDOKWSHR-GEFHDYSMSA-N |
Isomeric SMILES |
[2H]C([2H])(C(F)(F)F)[15NH]C(=O)N1C[C@H]([C@H](C1)C2=CN=C3N2C4=C(NC=C4)N=C3)CC |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide](/img/structure/B12366803.png)
![7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12366814.png)
![5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12366815.png)




![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
![sodium;3-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12366834.png)



